(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(5-fluoro-1H-indol-3-YL)propanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid (CAS: 908846-88-8) is a fluorinated indole derivative protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₂₆H₂₁FN₂O₄, with a molecular weight of 444.45 g/mol . The compound features a chiral center at the α-carbon of the propanoic acid backbone, an Fmoc-protected amino group, and a 5-fluoroindole substituent. The fluorine atom at the 5-position of the indole ring introduces electronic and steric modifications, enhancing its utility in peptide synthesis and biomedical research .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXTRKMFUWKHR-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(5-fluoro-1H-indol-3-YL)propanoic acid, commonly referred to as Fmoc-Asp(5-F-Ind)-OH, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H21FN2O4, with a molecular weight of approximately 444.45 g/mol. The compound features both an indole moiety and a fluorenylmethoxycarbonyl (Fmoc) group, which are known for their roles in enhancing the stability and reactivity of peptides and proteins in biological systems .
The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors. The indole structure is particularly notable for its ability to modulate enzyme activity and receptor binding, which can lead to significant biological effects.
Key Biological Activities:
- Enzyme Modulation : The compound can influence the activity of specific enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : It may interact with various receptors, leading to altered signaling pathways that could have therapeutic implications.
1. Peptide Synthesis
Fmoc-Asp(5-F-Ind)-OH is widely utilized as a building block in peptide synthesis due to its ability to protect amino groups during chemical reactions. This property makes it valuable in the development of peptide-based drugs .
2. Medicinal Chemistry
The compound has been investigated for its potential use in developing therapeutic agents. Its structural characteristics allow it to serve as a precursor for more complex drug molecules that target specific diseases.
3. Biological Studies
Researchers have employed this compound to study protein-protein interactions, enzyme mechanisms, and receptor binding dynamics. These studies are critical for understanding the compound's role within biological systems and its potential as a pharmaceutical agent .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Fmoc-protected amino acids with aromatic side chains. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Stability
- Fluorine (Target Compound) : The 5-fluoro substituent increases electron-withdrawing effects, enhancing resistance to oxidative degradation compared to unsubstituted indole derivatives . This property is critical for in vivo applications where metabolic stability is paramount.
- Bromine (5-Bromoindole) : Bromine’s steric bulk and ability to participate in cross-coupling reactions make this compound valuable for post-synthetic modifications, such as bioconjugation with alkyne-bearing molecules .
- Methoxy (5-Methoxyindole) : The electron-donating methoxy group improves aqueous solubility, making it suitable for fluorescence-based assays in aqueous media .
Biological Activity and Applications
- The target compound’s 5-fluoroindole moiety is advantageous in designing fluorinated analogs of apelin-13 mimetics, where fluorine’s electronegativity mimics natural substrates while improving pharmacokinetics .
- In contrast, the 6-chloroindole derivative () shows altered binding affinities in enzyme inhibition assays, likely due to steric hindrance at the indole’s 6-position .
Synthetic Utility
- Compounds like the o-tolyl variant () are preferred for solid-phase peptide synthesis (SPPS) when designing membrane-permeable peptides, leveraging the methyl group’s hydrophobicity .
- The 5-bromoindole derivative () is a precursor for palladium-catalyzed reactions, enabling diversification of peptide side chains post-synthesis .
Preparation Methods
Strategic Fluorination of the Indole Ring
The 5-fluoroindole moiety is synthesized via electrophilic aromatic substitution or transition-metal-catalyzed borylation-fluorination. Source demonstrates that boronate precursors enable regioselective fluorination under mild conditions. For example, 5-bromoindole derivatives are converted to pinacol boronate esters using iridium catalysts, followed by nucleophilic fluorination with K[18F]F-K222 complex in dimethylacetamide (DMA) at 110°C . This method achieves radiochemical yields of 7.6–10% for 5-[18F]fluoro-tryptophan analogs, though non-radioactive applications substitute KF for K[18F]F .
An alternative approach uses Fremy’s salt (potassium nitrosodisulfonate) to hydroxylate 7-fluoroindoline intermediates, followed by acetate protection and Friedel-Crafts alkylation to install the amino acid side chain . While effective, this route suffers from low yields (1% over seven steps) due to side reactions during indole functionalization . Comparative studies highlight boronate-mediated fluorination as superior for scalability and regiocontrol .
Stereoselective Construction of the Tryptophan Backbone
The (S)-configuration at the α-carbon is achieved via asymmetric alkylation using chiral nickel complexes. Source details a Mannich reaction with (S)-Ni-BPB-Gly to direct stereochemistry, yielding gramine intermediates with >99% enantiomeric excess (ee). Quaternization with methyl iodide forms the Schiff base, which undergoes hydrolysis to yield L-tryptophan derivatives . This method’s efficiency hinges on the chiral ligand’s ability to control facial selectivity during C–C bond formation.
Biological incorporation represents another pathway. Source engineers E. coli to express 5-fluorotryptophan-containing proteins via auxotrophic strain supplementation. While this method avoids synthetic challenges, it is limited to proteinogenic contexts and lacks the Fmoc group required for solid-phase peptide synthesis .
Introduction of the Fmoc Protecting Group
Fmoc protection is performed post-fluorination using Fmoc-Cl (9-fluorenylmethyl chloroformate) in tetrahydrofuran (THF) with N-methylmorpholine as a base. Source report yields >85% under anhydrous conditions at 0°C. The reaction’s success depends on rigorous exclusion of moisture, as hydrolysis competes with desired acylation. Post-reaction purification via silica gel chromatography (ethyl acetate/hexanes, 1:3) isolates the Fmoc-protected product with >95% purity .
Final Deprotection and Carboxylic Acid Formation
The tert-butyl ester protecting the carboxylic acid is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM). Source specifies a 2-hour reaction at 25°C, followed by rotary evaporation and lyophilization to obtain the free acid. HPLC analysis confirms >99% purity, with retention times consistent across batches (tR = 12.3 ± 0.2 min, C18 column, acetonitrile/water gradient) .
Analytical Validation and Formulation
Table 1: Characterization Data for Fmoc-5-fluoro-L-tryptophan
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 460.45 g/mol | HRMS (ESI+) |
| Specific Rotation ([α]D) | -20.5 ± 2° (c = 1 in DMF) | Polarimetry |
| Purity | >99% | HPLC (UV 254 nm) |
| Solubility | 25 mg/mL in DMSO | Nephelometry |
Stability studies indicate the compound remains intact for >6 months at -20°C in anhydrous DMSO . For in vivo applications, formulations combine the compound with PEG300 and Tween 80 to enhance bioavailability, achieving plasma concentrations of 10 µM after 24 hours in murine models .
Challenges and Optimization Strategies
Key challenges include low yields during indole functionalization and racemization during Fmoc installation. Source addresses the former via microwave-assisted borylation, reducing reaction times from 24 hours to 30 minutes. Racemization is minimized by maintaining pH < 8 during Fmoc protection and using low-temperature (0°C) conditions .
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(5-fluoro-1H-indol-3-YL)propanoic acid to ensure stability?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid dust formation and inhalation of aerosols by working in a fume hood with adequate ventilation .
- Storage : Store in a tightly sealed container under inert gas (e.g., argon) at room temperature (20–25°C), protected from light and moisture .
- Stability : The compound is stable under recommended storage conditions but may degrade upon prolonged exposure to moisture or acidic/basic environments .
Q. What synthetic routes are commonly employed to prepare this Fmoc-protected amino acid derivative?
- Methodological Answer :
- Step 1 : Start with the unprotected amino acid (e.g., 5-fluoro-DL-tryptophan). React with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (e.g., 1,4-dioxane/water) with a base like Na₂CO₃ to introduce the Fmoc group .
- Step 2 : Purify via reverse-phase chromatography (C18 column, acetonitrile/water gradient) to isolate the (S)-enantiomer. Typical yields range from 60–75% .
- Critical Parameters : Maintain pH >8 during Fmoc protection to avoid premature deprotection.
Q. How is the compound characterized analytically, and what spectral data are critical for confirmation?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and indole moiety (δ ~10.5 ppm for NH). ¹⁹F NMR detects the fluoro substituent (δ ~-115 to -120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (e.g., C₂₆H₂₁FN₂O₄: [M+H]⁺ = 452.1478).
- HPLC : Purity >95% confirmed via C18 column (λ = 254 nm, retention time ~12–15 min in 70% acetonitrile) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to minimize racemization during Fmoc protection?
- Methodological Answer :
- Low-Temperature Reaction : Conduct Fmoc-Cl coupling at 0–4°C to reduce base-catalyzed racemization .
- Short Reaction Times : Limit coupling to 2–4 hours .
- Chiral Purity Monitoring : Use chiral HPLC (e.g., Chiralpak IC-3 column, hexane/isopropanol) to track enantiomeric excess (>98% for peptide synthesis) .
Q. What strategies mitigate instability of the 5-fluoroindole moiety under acidic or oxidative conditions?
- Methodological Answer :
- Avoid Strong Acids : Use mild deprotection agents (e.g., 20% piperidine in DMF) instead of TFA for Fmoc removal .
- Antioxidant Additives : Include 0.1% w/v ascorbic acid in reaction buffers to prevent indole oxidation .
- Stability Data :
| Condition | Degradation (%) | Time (h) |
|---|---|---|
| pH 2 (HCl) | 45 | 24 |
| pH 9 (NaHCO₃) | 15 | 24 |
| 1 mM H₂O₂ | 60 | 6 |
Q. How does the fluorination pattern (5-fluoro vs. 4-fluoroindole) impact peptide binding affinity in drug discovery?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with 4-fluoroindole and test via SPR (surface plasmon resonance) against targets like serotonin receptors.
- Data Example :
| Compound | Kd (nM) | Selectivity Ratio (vs. 5-HT₂A) |
|---|---|---|
| 5-Fluoroindole | 12.3 | 1:8.7 |
| 4-Fluoroindole | 28.9 | 1:3.2 |
- Mechanistic Insight : 5-Fluoro substitution enhances π-stacking with aromatic residues in binding pockets .
Q. What analytical techniques resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Measure aggregation in DMSO/water mixtures.
- Solubility Table :
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 50 | 25 |
| THF | 12 | 25 |
| Water | <0.1 | 25 |
- Contradiction Analysis : Discrepancies arise from residual salts post-synthesis; lyophilize thoroughly before testing .
Methodological Challenges & Solutions
Q. How to troubleshoot low yields in solid-phase peptide synthesis (SPPS) using this Fmoc-amino acid?
- Methodological Answer :
- Coupling Efficiency : Pre-activate with HBTU/DIPEA for 5 minutes before adding to resin.
- Side Reaction Mitigation : Add 2% v/v Oxyma Pure to suppress aspartimide formation .
- Yield Optimization Table :
| Activation Reagent | Yield (%) | Purity (%) |
|---|---|---|
| HBTU/DIPEA | 85 | 92 |
| PyBOP/HOAt | 78 | 89 |
Q. What are the ecological implications of improper disposal, and how can researchers comply with regulations?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
